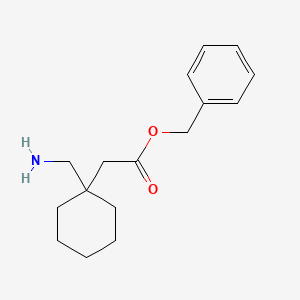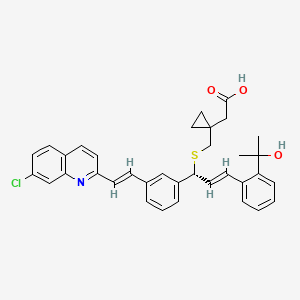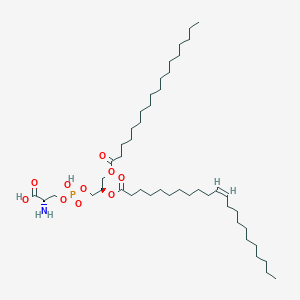
1-octadecanoyl-2-(11Z-docosenoyl)-glycero-3-phosphoserine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” is a complex phospholipid derivative. Phospholipids are essential components of cell membranes and play a crucial role in various biological processes. This compound is characterized by its unique structure, which includes a long-chain fatty acid, a glycerol backbone, and a serine head group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” typically involves the following steps:
Esterification: The long-chain fatty acids (docos-11-enoic acid and stearic acid) are esterified with glycerol to form the intermediate compounds.
Phosphorylation: The intermediate compounds are then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride.
Coupling with L-serine: The phosphorylated intermediate is coupled with L-serine under specific reaction conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, followed by purification techniques such as chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chain.
Reduction: Reduction reactions can occur at the phosphoryl group or the unsaturated fatty acid chain.
Substitution: Substitution reactions may involve the replacement of the serine head group or the fatty acid chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various nucleophiles, such as amines or alcohols.
Major Products
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Saturated fatty acid derivatives.
Substitution Products: Modified phospholipids with different head groups or fatty acid chains.
科学的研究の応用
Chemistry
Membrane Studies: Used as a model compound to study membrane dynamics and interactions.
Lipidomics: Analyzed in lipidomics studies to understand lipid composition and function.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways.
Membrane Proteins: Studied for its interactions with membrane proteins.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems.
Therapeutics: Potential therapeutic applications in treating lipid-related disorders.
Industry
Cosmetics: Used in formulations for skin care products.
Food Industry: Employed as an emulsifier in food products.
作用機序
The mechanism of action of “O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” involves its interaction with cell membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. It may also interact with specific membrane proteins, influencing signaling pathways and cellular responses.
類似化合物との比較
Similar Compounds
Phosphatidylserine: A common phospholipid with a serine head group.
Phosphatidylcholine: A phospholipid with a choline head group.
Phosphatidylethanolamine: A phospholipid with an ethanolamine head group.
Uniqueness
“O-((®-2-(((Z)-Docos-11-enoyl)oxy)-3-(stearoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine” is unique due to its specific combination of long-chain fatty acids and the presence of a serine head group. This unique structure may confer distinct biophysical properties and biological activities compared to other phospholipids.
特性
分子式 |
C46H88NO10P |
|---|---|
分子量 |
846.2 g/mol |
IUPAC名 |
(2S)-2-amino-3-[[(2R)-2-[(Z)-docos-11-enoyl]oxy-3-octadecanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C46H88NO10P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-45(49)57-42(40-55-58(52,53)56-41-43(47)46(50)51)39-54-44(48)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h20-21,42-43H,3-19,22-41,47H2,1-2H3,(H,50,51)(H,52,53)/b21-20-/t42-,43+/m1/s1 |
InChIキー |
CINDYKHVKZDXKS-WYAZBJGBSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCC/C=C\CCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCC=CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


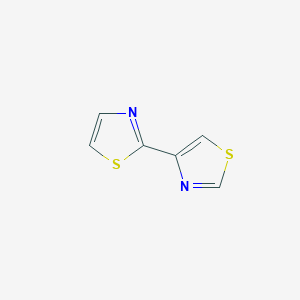
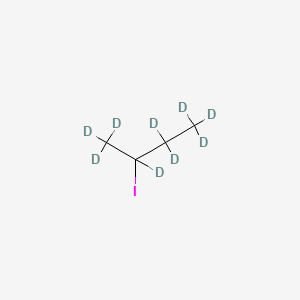
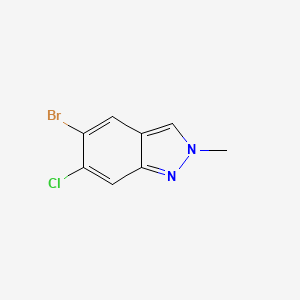

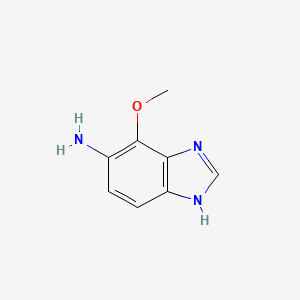
![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)
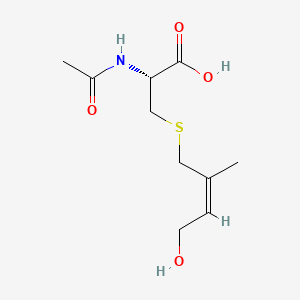
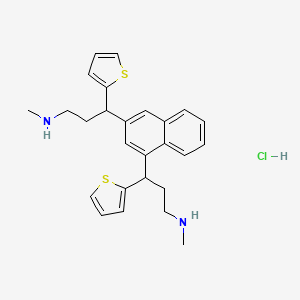
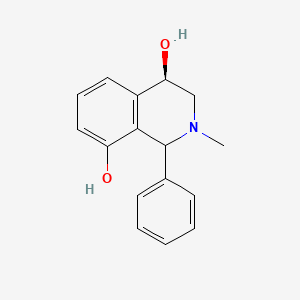

![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)

